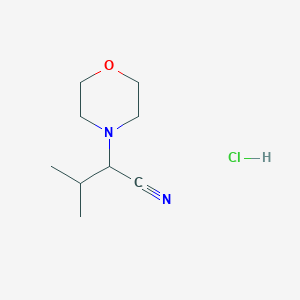

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

Description

Background of Morpholine-Containing Nitrile Compounds

Morpholine-containing nitriles represent a critical subclass of heterocyclic compounds that combine the structural features of morpholine (a six-membered ring with one nitrogen and one oxygen atom) with the reactivity of nitrile functional groups. These hybrid molecules exhibit unique electronic properties due to the electron-withdrawing nature of the nitrile group and the conformational flexibility of the morpholine ring. The integration of nitriles into morpholine derivatives enhances their utility as intermediates in pharmaceutical synthesis, particularly in the construction of carbon-nitrogen bonds and the modulation of physicochemical properties.

Historically, nitrile-functionalized morpholines have been employed as precursors for amines, amides, and heterocyclic scaffolds through reduction or nucleophilic addition reactions. Their stability under acidic and basic conditions makes them valuable in multistep synthetic pathways, particularly in the development of bioactive molecules targeting central nervous system disorders and metabolic diseases.

Historical Development of Morpholine Derivatives in Chemistry

The synthesis of morpholine derivatives dates to the early 20th century, with initial methods relying on the dehydration of diethanolamine or reactions involving diethylene glycol and ammonia. Industrial-scale production evolved significantly after the 1970s, adopting catalytic processes using hydrogen and transition metals to improve yield and selectivity.

A pivotal advancement occurred with the introduction of cyclic sulfates like ethylene sulfate as alkylating agents, enabling selective monoalkylation of primary amines to form morpholine rings without generating toxic byproducts. This green chemistry approach, reported in 2023, demonstrated scalability (>50 g) and compatibility with diverse amine substrates, including those derived from natural products like ephedrine. Contemporary methods emphasize atom economy and reduced environmental impact, reflecting broader trends in sustainable organic synthesis.

Significance of 3-Methyl-2-(morpholin-4-yl)butanenitrile Hydrochloride in Chemical Research

This compound (CAS 1672675-26-1) has emerged as a structurally unique morpholine derivative due to its branched alkyl chain and nitrile group. Its molecular formula, C₉H₁₆N₂O·HCl, confers a molecular weight of 204.7 g/mol and a density of ~1.0 g/cm³. The compound’s hydrochloride salt form enhances solubility in polar solvents, facilitating its use in nucleophilic substitution and cycloaddition reactions.

This compound serves as a key intermediate in the synthesis of:

- Pharmaceutical agents : Analogues of sitagliptin (a dipeptidyl peptidase-4 inhibitor) and aprepitant (a neurokinin-1 receptor antagonist).

- Agrochemicals : Fungicides and plant growth regulators leveraging morpholine’s ability to inhibit ergosterol biosynthesis.

- Ligands for asymmetric catalysis : Chiral morpholine derivatives enable enantioselective transformations in metal-catalyzed reactions.

Recent studies highlight its role in fragment-based drug discovery, where the nitrile group acts as a hydrogen bond acceptor to enhance target binding affinity.

Relationship to Other Morpholine-Containing Compounds

This compound shares structural motifs with several pharmacologically active morpholine derivatives:

Unlike these derivatives, the presence of a nitrile group in this compound allows for further functionalization via:

- Cyanoalkylation : Formation of secondary amines via hydrogenation.

- Nitrile oxide cycloaddition : Synthesis of isoxazoline libraries.

This versatility positions it as a bridge between simple morpholine scaffolds and complex polycyclic architectures.

Overview of Current Research Landscape

Current research on this compound focuses on three domains:

1. Synthetic Methodology

- Photoredox catalysis : Diastereoconvergent synthesis of C-2 and C-3 substituted morpholines using visible light.

- Continuous flow systems : Enhanced safety profile for large-scale production of nitrile intermediates.

2. Biomedical Applications

- Antidiabetic agents : Modulation of α-glucosidase and DPP-4 activity via morpholine-nitrilase mimics.

- Anticancer scaffolds : Inhibition of PI3K/Akt/mTOR signaling pathways in preclinical models.

3. Material Science

- Ionic liquids : Incorporation into low-viscosity electrolytes for lithium-ion batteries.

- Polymer additives : Stabilization of polyurethane foams against thermal degradation.

Emerging studies from 2023–2024 highlight its potential in covalent inhibitor design, where the nitrile group undergoes selective reactions with cysteine residues in target proteins. Collaborative efforts between academic and industrial laboratories aim to optimize its synthetic accessibility, with >95% purity achieved via recrystallization from ethanol/water mixtures.

Properties

IUPAC Name |

3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFVZCOHJGFBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholine Substitution on 3-Methylbutanenitrile

The core synthetic approach involves nucleophilic substitution or addition reactions where morpholine is introduced onto a 3-methylbutanenitrile scaffold. The reaction typically proceeds via:

- Starting with a 3-methylbutanenitrile or a suitable precursor.

- Reacting with morpholine under controlled conditions to form 3-methyl-2-(morpholin-4-yl)butanenitrile.

- Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

Representative Preparation from Patent Literature

A key patent (US 9,212,336 B2) describes related morpholine derivatives and their preparation, which can be adapted for the synthesis of 3-methyl-2-(morpholin-4-yl)butanenitrile hydrochloride:

Step 1: Formation of Morpholine-Substituted Intermediate

The morpholine is reacted with a suitable nitrile or benzofuran intermediate in a solvent such as tetrahydrofuran (THF) or toluene.

Step 2: Acidification

The reaction mixture is treated with aqueous hydrochloric acid (e.g., 20% HCl) at room temperature or mild heating (~56°C) for several hours to convert the free base to the hydrochloride salt.

Step 3: Isolation and Purification

The crude product is extracted with organic solvents (e.g., toluene), followed by evaporation and recrystallization to yield pure this compound.

-

The process typically yields high-purity products (up to 90% or more) with careful control of reaction time and temperature.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Morpholine addition | 3-methylbutanenitrile + morpholine, solvent THF or toluene | Room temperature to 56°C | Overnight (12-16 h) | ~85-90 | Stirring for complete conversion |

| Hydrochloride salt formation | Addition of 20% HCl aqueous solution | 25-56°C | 3-5 hours | Quantitative | Stirring, followed by cooling and extraction |

| Extraction and purification | Organic solvent extraction (toluene), evaporation, recrystallization | Ambient | Variable | >90 | Recrystallization improves purity |

Alternative Synthetic Approaches

While direct morpholine substitution is the main route, related compounds have been prepared via hydrogenation and catalytic methods:

Hydrogenation of Benzofuran Derivatives : Some patents describe the hydrogenation of 3-methyl-2-morpholin-4-yl-2,3-dihydrobenzofuran intermediates using palladium on carbon (Pd/C) catalysts under hydrogen pressure to yield related morpholine-containing products, which can be transformed into nitrile derivatives by further functional group manipulation.

Catalyst Use : Palladium catalysts (5% Pd/C) under hydrogen pressures (e.g., 200 psi) at elevated temperatures (~145°C) for several hours are used for hydrogenation steps in related synthesis.

Analytical Data and Characterization

The synthesized compound is characterized by:

Nuclear Magnetic Resonance (NMR) : Proton NMR shows characteristic signals for morpholine protons (multiplets around 3.2–3.7 ppm), methyl groups (doublets near 1.3 ppm), and nitrile-adjacent methine protons.

Melting Point and Crystallinity : The hydrochloride salt typically crystallizes well, allowing for purification by recrystallization.

Spectroscopic Confirmation : Infrared (IR) spectroscopy confirms the nitrile group (sharp peak near 2250 cm⁻¹) and morpholine ring vibrations.

Summary Table of Preparation Methods

Research Findings and Notes

The reaction conditions such as temperature, solvent choice, and acid concentration critically influence the yield and purity of the hydrochloride salt.

Recrystallization from suitable solvents (e.g., toluene) is essential to achieve high purity.

The use of palladium-catalyzed hydrogenation is more relevant for intermediates but can be adapted for related nitrile derivatives.

No reliable alternative preparation methods from other sources (e.g., benchchem.com or smolecule.com) were considered due to reliability concerns.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can be used to investigate the effects of nitrile-containing compounds on biological systems .

Medicine: It may be explored for its pharmacological properties and therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural or functional similarities with 3-methyl-2-(morpholin-4-yl)butanenitrile hydrochloride:

3-Methyl-1-(morpholin-4-yl)butan-2-amine hydrochloride (CAS: Not fully specified; Enamine Ltd.)

3-Methyl-2-(4-methylphenyl)morpholine hydrochloride (CAS: 1998216-41-3; CymitQuimica)

Linsidomine Hydrochloride (3-(Morpholin-4-yl)sydnonimine hydrochloride; CAS: 25717-80-0)

Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| 3-Methyl-2-(morpholin-4-yl)butanenitrile HCl | C₉H₁₆ClN₂O | ~203.45 | Morpholine, nitrile (-CN) | Synthetic intermediate |

| 3-Methyl-1-(morpholin-4-yl)butan-2-amine HCl | C₉H₁₉ClN₂O | ~206.45 | Morpholine, amine (-NH₂) | Pharmaceutical building block |

| 3-Methyl-2-(4-methylphenyl)morpholine HCl | C₁₂H₁₆ClNO | ~225.72 | Morpholine, 4-methylphenyl | Multipurpose intermediate |

| Linsidomine Hydrochloride | C₇H₁₂ClN₃O₂ | 205.64 | Morpholine, sydnonimine | Vasodilator (pharmaceutical) |

Functional Group Impact

- Nitrile vs. Amine : The nitrile group in the target compound offers distinct reactivity (e.g., participation in click chemistry or hydrolysis to carboxylic acids), whereas the amine in 3-methyl-1-(morpholin-4-yl)butan-2-amine hydrochloride facilitates salt formation and hydrogen bonding, enhancing solubility in acidic media .

- Aromatic vs. Aliphatic Substituents : The 4-methylphenyl group in 3-methyl-2-(4-methylphenyl)morpholine HCl increases lipophilicity, favoring membrane permeability in drug candidates, whereas the aliphatic nitrile in the target compound may improve compatibility with polar reaction environments .

- Sydnonimine Ring in Linsidomine: This structural feature enables nitric oxide release, a mechanism critical to its vasodilatory activity, contrasting with the synthetic utility of the nitrile group in the target compound .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. However, the nitrile group may reduce aqueous solubility compared to the amine analog due to lower polarity.

- Reactivity : The nitrile group’s electrophilic nature allows for nucleophilic additions (e.g., with Grignard reagents), while the amine group in the analog supports condensation reactions (e.g., amide bond formation) .

Biological Activity

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

- Chemical Formula: C9H17ClN2O

- CAS Number: 1672675-26-0

- Molecular Weight: 192.70 g/mol

This compound interacts with various biomolecules, notably enzymes and ion channels. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is critical for neurotransmission. This compound also affects ion channel activity and cellular signaling pathways, enhancing neuroprotection and cell survival through modulation of gene expression .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression: Enhances the expression of neuroprotective genes.

- Cell Signaling: Modulates pathways involved in cell survival and metabolism.

- Metabolic Enzymes: Alters the activity of key enzymes, impacting energy production .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Acetylcholinesterase: This leads to elevated acetylcholine levels.

- Ion Channel Modulation: Changes in cellular excitability and signaling.

- Interaction with Transcription Factors: Influences gene regulation and expression .

Dosage and Toxicity

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: Enhance cognitive function and exhibit neuroprotective effects.

- High Doses: Can lead to neurotoxicity and adverse behavioral changes, indicating a threshold for therapeutic efficacy.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

Case Studies

-

Neuroprotective Effects in Animal Models:

- In a study involving rodents, administration of the compound at low doses resulted in improved cognitive performance in memory tasks compared to control groups.

- Higher doses led to observable behavioral changes indicative of neurotoxicity.

-

Impact on Cell Lines:

- In vitro studies using neuronal cell lines demonstrated that treatment with the compound resulted in increased cell viability under stress conditions, supporting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a nitrile-containing precursor and morpholine derivatives under controlled conditions (e.g., reflux in aprotic solvents like acetonitrile). Key considerations include:

- Reagent stoichiometry : Excess morpholine (1.5–2.0 eq) ensures complete substitution .

- Acid scavengers : Use of bases (e.g., KCO) to neutralize HCl byproducts and prevent undesired side reactions.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization from ethanol/water mixtures to remove impurities such as unreacted morpholine or intermediates .

- Purity Validation : LC-MS or NMR to confirm absence of common impurities like 4-nitrosomorpholine (detected via UV at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- H/C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm for N-CH and δ 2.4–2.6 ppm for O-CH) and nitrile group (no proton signal; C peak at ~120 ppm) .

- IR Spectroscopy : Confirm nitrile presence (C≡N stretch at ~2240 cm) and tertiary amine (N-H stretch absent; morpholine C-N at ~1110 cm) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for morpholine-containing compounds?

- Methodological Answer :

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in morpholine. For non-planar rings, calculate amplitude (q) and phase (φ) parameters to distinguish chair, boat, or twist conformations .

- Refinement Protocols : Use SHELXL with restraints for bond lengths (C-N: 1.47 Å, C-O: 1.43 Å) and anisotropic displacement parameters to minimize R-factor discrepancies .

- Validation Tools : Cross-check with PLATON or Mercury to detect disorder or twinning artifacts .

Q. What strategies mitigate side reactions during the hydrochloride salt formation of morpholine derivatives?

- Methodological Answer :

- Acid Selection : Use dry HCl gas in anhydrous diethyl ether to avoid hydrolysis of the nitrile group.

- Temperature Control : Maintain reaction below 0°C to prevent dimerization or decomposition .

- Impurity Profiling : Monitor for byproducts like 4-chloro-3-methylphenol (HPLC retention time: 8.2 min, C18 column) using reference standards .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose samples to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours.

- Analytical Workflow :

- HPLC-DAD : Track degradation products (e.g., morpholine hydrolysis to ethanolamine derivatives) .

- Mass Spectrometry : Identify degradation pathways (e.g., nitrile → amide conversion under basic conditions) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.